Citral propylene glycol acetal
Description
Contextualization of Acetal (B89532) Chemistry and Derivatives in Organic Synthesis
Acetal formation is a fundamental and reversible reaction in organic chemistry where an aldehyde or ketone reacts with an alcohol in the presence of an acid catalyst to form an acetal. fiveable.menumberanalytics.com This reaction is of significant importance in organic synthesis, primarily for the protection of carbonyl groups. numberanalytics.com Acetals are stable under basic and neutral conditions, which allows chemists to perform reactions on other parts of a molecule without affecting the aldehyde or ketone functionality. fiveable.me The carbonyl group can then be easily regenerated by acid-catalyzed hydrolysis. fiveable.me The formation of cyclic acetals, such as those derived from diols like propylene (B89431) glycol, is often favored due to their increased stability. fiveable.me
The mechanism of acetal formation involves the initial protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. numberanalytics.com This is followed by a nucleophilic attack from the alcohol to form a hemiacetal. numberanalytics.com Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of a water molecule leads to the formation of a resonance-stabilized carbocation, which is then attacked by a second alcohol molecule to yield the final acetal. numberanalytics.com
Significance of Citral (B94496) Derivatives in Advanced Synthetic Applications
Citral, a mixture of the E-isomer geranial and the Z-isomer neral (B7780846), is a valuable and versatile starting material in the synthesis of a wide range of important chemicals. longdom.org Its derivatives are crucial intermediates in the production of various flavorings, fragrances, and even vitamins. For instance, citral is a key precursor for the synthesis of ionones and methyl ionones, which are important fragrance compounds, as well as for the industrial production of Vitamin A and Vitamin E. longdom.orgscirp.org
The chemical reactivity of citral's aldehyde group and its carbon-carbon double bonds allows for a variety of chemical modifications, leading to a diverse array of derivatives with unique properties. irphouse.comresearchgate.net Research has explored the synthesis of various citral derivatives, including Schiff bases and their corresponding amines, to investigate their potential biological activities. irphouse.comresearchgate.net The modification of citral into derivatives like acetals is particularly significant as it addresses the inherent instability and volatility of citral, which can limit its use in certain applications. researchgate.netlongdom.org
Current Research Trajectories and Future Directions for Citral Propylene Glycol Acetal Studies
Current research on this compound is multifaceted, with a significant focus on its synthesis, stability, and potential applications. Studies have investigated its formation from citral and propylene glycol, often using acid catalysts like para-toluenesulfonic acid. longdom.orglongdom.orgzytglogge-buchhandlung.chresearchgate.net The reaction is typically carried out with azeotropic removal of water to drive the equilibrium towards the product. longdom.orglongdom.org
Recent investigations have also explored the in-situ formation of this compound in various systems, such as in e-cigarette liquids containing citral as a flavoring agent and propylene glycol as a solvent. nih.govnih.gov These studies highlight the importance of understanding the chemical transformations that can occur in complex mixtures. The stability of this compound under different conditions and its hydrolysis back to citral are also areas of active research, as this is crucial for its application as a controlled-release fragrance and flavor compound. perfumerflavorist.comresearchgate.net
Future research is likely to delve deeper into the catalytic systems for the efficient and selective synthesis of this compound. Exploring green and reusable catalysts for the acetalization reaction is a promising avenue. Furthermore, a more comprehensive understanding of the isomeric distribution of the resulting acetal is an area for further investigation. researchgate.net The potential applications of this compound in areas beyond flavors and fragrances, such as in the development of materials with specific properties, could also be a focus of future studies.
Detailed Research Findings
Synthesis and Characterization
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of citral with propylene glycol. longdom.orglongdom.org A common method involves the use of para-toluenesulfonic acid as a catalyst and a solvent like benzene (B151609) or toluene (B28343) to facilitate the azeotropic removal of water, thereby shifting the reaction equilibrium towards the formation of the acetal. longdom.org The product is then purified by distillation under vacuum. longdom.org
Characterization of the synthesized this compound is carried out using various spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the formation of the acetal by identifying characteristic peaks. For instance, the disappearance of the strong carbonyl (C=O) stretch from citral and the appearance of C-O-C stretching vibrations are indicative of acetal formation. longdom.org Gas chromatography (GC) is employed to determine the purity of the product and to analyze the isomeric composition. longdom.org Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the molecule. nih.gov
| Property | Value | Source |
| Molecular Formula | C13H22O2 | nih.gov |
| Molecular Weight | 210.31 g/mol | nih.gov |
| Boiling Point | 265.0 °C at 760 mmHg | nih.gov |
| CAS Number | 10444-50-5 | nih.govscent.vn |
Interactive Data Table: Spectroscopic Data of this compound
| Spectroscopic Data | Description | Source |
| IR (cm⁻¹) | C-H stretching: ~2925; C=C stretching: ~1667; C-O stretching: ~1056 | longdom.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dimethylhepta-1,5-dienyl)-4-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-10(2)6-5-7-11(3)8-13-14-9-12(4)15-13/h6,8,12-13H,5,7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZRENGNFQNWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)C=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864270 | |
| Record name | 1,3-Dioxolane, 2-(2,6-dimethyl-1,5-heptadien-1-yl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10444-50-5 | |
| Record name | Citral propylene glycol acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10444-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane, 2-(2,6-dimethyl-1,5-heptadien-1-yl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Citral Propylene Glycol Acetal
Precursor Sourcing and Preparation in Acetalization Processes
Citral (B94496) Extraction and Purification Techniques
Citral, a key precursor, is primarily sourced from natural essential oils, with lemongrass oil being a significant commercial source, containing approximately 85% citral. slideshare.net The initial step involves the extraction of the essential oil from the plant material, commonly achieved through steam distillation. In this process, steam is passed through the chopped or unchopped lemongrass, carrying the volatile essential oils, which are then condensed and separated from the water. slideshare.net
Following extraction, purification is necessary to achieve the desired quality for subsequent chemical reactions. Common purification methods include:
Fractional Distillation: This technique separates components of a mixture based on their different boiling points. It is a widely used method to isolate and purify citral from the other constituents of lemongrass oil. manekancor.com
Adduct Formation: This chemical method involves reacting the crude oil with a reagent, such as sodium bisulfite, to form a crystalline adduct of citral. This solid derivative can then be separated and subsequently decomposed, often with a sodium carbonate solution, to regenerate a purer form of citral. slideshare.netperfumerflavorist.com
Column Chromatography: For achieving high purity, column chromatography offers a reliable method for separating citral from other components of the essential oil. scitepress.org
The choice of purification technique depends on the desired final purity of the citral and the economic feasibility of the process.
Propylene (B89431) Glycol as a Key Reactant in Cyclic Acetal (B89532) Formation
Propylene glycol (1,2-propanediol) serves as the other essential reactant in the synthesis of citral propylene glycol acetal. Its chemical structure, featuring two hydroxyl groups on adjacent carbon atoms, is pivotal to its role in forming a stable cyclic acetal.
The reaction between an aldehyde or ketone and a diol, such as propylene glycol, leads to the formation of a five-membered dioxolane ring. This cyclic structure imparts greater stability to the molecule compared to an acyclic acetal that would be formed with a simple monohydric alcohol. The formation of this stable ring is a key driving force for the reaction. nih.gov The reaction is reversible and is typically driven to completion by removing the water that is formed as a byproduct. longdom.org
Catalytic Approaches in this compound Synthesis
The acetalization reaction between citral and propylene glycol requires the presence of an acid catalyst to proceed at a practical rate. Homogeneous acid catalysis is a commonly employed approach, utilizing both mineral and organic acids.
Homogeneous Acid Catalysis
In homogeneous catalysis, the catalyst is in the same phase as the reactants. This method offers efficient contact between the catalyst and the reacting molecules.
Table 1: General Conditions for Mineral Acid-Catalyzed Acetalization (Hypothetical for this compound)
| Catalyst | Typical Concentration | Solvent | Reaction Temperature (°C) | Remarks |
| Sulfuric Acid (H₂SO₄) | Catalytic amount | Toluene (B28343), Benzene (B151609) | 80-120 | Azeotropic removal of water is crucial. |
| Hydrochloric Acid (HCl) | Catalytic amount | Dichloromethane, Chloroform | Room Temperature to Reflux | May be used in gaseous form or as a solution. |
Note: This table is illustrative and based on general principles of acetal chemistry, as specific data for this compound with these mineral acids is limited in the reviewed sources.
Organic acids are frequently favored as catalysts in the synthesis of this compound due to their milder nature and often better solubility in organic reaction media.
p-Toluenesulfonic acid (p-TSA) is a widely documented and effective catalyst for this reaction. longdom.orgrsc.org It is a strong organic acid that is solid at room temperature, making it easy to handle. Its catalytic activity is comparable to that of some mineral acids. researchgate.net A typical synthetic procedure involves reacting citral with propylene glycol in a solvent like toluene, with a catalytic amount of p-TSA. The reaction is heated, and the water produced is continuously removed using a Dean-Stark apparatus to drive the equilibrium towards the formation of the acetal. longdom.org
Table 2: Research Findings on p-Toluenesulfonic Acid Catalyzed Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time | Observations | Reference |
| Citral (16 ml) | Propylene Glycol (22 ml) | p-Toluenesulfonic acid (few crystals) | Toluene (60 ml) | 110 | Not Specified | Water and toluene were azeotropically distilled off. The product was purified by vacuum distillation. | longdom.org |
While trifluoroacetic acid is a strong organic acid used in various organic transformations, specific research detailing its sole use as a catalyst for the synthesis of this compound is not prominently available in the reviewed literature.
Heterogeneous Catalysis for Enhanced Sustainability
The shift from traditional homogeneous catalysts, such as p-toluenesulfonic acid and sulfuric acid, to heterogeneous catalysts represents a significant advancement in the synthesis of this compound. longdom.orgresearchgate.net Heterogeneous catalysts offer considerable advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions, which aligns with the goals of sustainable chemical production. uniroma1.it
Ion-exchange resins, particularly cationic exchange resins, have been identified as effective solid acid catalysts for acetalization reactions. koreascience.kr These resin-based catalysts provide an acidic function necessary to activate the aldehyde for reaction with the glycol. koreascience.kr Studies on analogous acetalization reactions, such as the reaction of propylene glycol with acetaldehyde (B116499), demonstrate the efficacy of this catalyst type. For instance, the use of Amberlyst 15, a cationic exchange resin, has been shown to effectively catalyze acetal formation. researchgate.net The porous structure of the resin provides a high surface area for the reaction to occur, facilitating the conversion of reactants to products. The primary advantage of using resin catalysts is the simplification of the post-reaction workup, as the catalyst can be removed by simple filtration. koreascience.kr
Zeolites, which are crystalline aluminosilicates with well-defined pore structures and tunable acidity, are promising heterogeneous catalysts for acetal synthesis. mdpi.commdpi.com Their ordered structure and high surface area make them attractive for various catalytic applications. mdpi.com In the synthesis of this compound, the mordenite (B1173385) catalyst TECHNOSA-H2 has been specifically investigated. researchgate.net Research has shown that with TECHNOSA-H2, a 50% yield of this compound can be achieved in just 20 minutes under mild temperature conditions. researchgate.net The catalytic activity of zeolites in this context is attributed to their Brønsted acid sites, which facilitate the protonation of the carbonyl group of citral, initiating the acetalization process. researchgate.net The shape-selective nature of zeolites can also influence product distribution, although this is more critical in reactions with multiple potential products. tue.nl
Development of Green Chemistry Principles in Acetalization
The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate hazardous substances. uniroma1.ityale.edu The application of several green chemistry principles is evident in modern synthetic approaches for this compound. ed.govresearchgate.net
Catalysis: The use of heterogeneous catalysts like resins and zeolites is superior to stoichiometric acid catalysts, as they are used in smaller amounts, are recyclable, and simplify purification processes, thereby minimizing waste. yale.eduacs.org
Waste Prevention: By moving away from homogeneous catalysts that require neutralization and extraction steps, the formation of waste salts and the use of excess solvents are significantly reduced. yale.edu
Atom Economy: Acetalization is an addition reaction where the majority of the atoms from the reactants (citral and propylene glycol) are incorporated into the final product, with water being the only byproduct. acs.org Efficient removal of this water drives the reaction to completion, maximizing atom economy.
Safer Solvents and Auxiliaries: Research into solvent systems, such as using toluene for azeotropic distillation to remove water, aims to improve reaction efficiency. longdom.org Green chemistry principles encourage the use of less hazardous solvents or solvent-free conditions where possible. yale.edu
Reaction Conditions and Optimization for Yield Enhancement
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key factors that are manipulated include temperature, solvent choice, reactant ratios, and catalyst concentration.
Temperature plays a significant role in the rate of acetal formation. In a typical synthesis using p-toluenesulfonic acid as a catalyst, the reaction is conducted with heating at 110°C. longdom.org This elevated temperature facilitates the reaction and the azeotropic removal of water when a solvent like toluene is used. longdom.org The removal of water is critical as its presence can inhibit the reaction or promote the reverse hydrolysis of the acetal. perfumerflavorist.com
The choice of solvent can also impact the reaction. Propylene glycol, being one of the reactants, can also act as a solvent system. perfumerflavorist.com Studies have shown that the formation of citral acetals is rapid in propylene glycol. perfumerflavorist.com However, to drive the equilibrium towards the product side, a co-solvent like toluene is often employed to facilitate the removal of the water byproduct through a Dean-Stark apparatus. longdom.org
Table 1: Effect of Solvent on Carbonyl Retention
| Solvent | Remaining Citral (%) after Storage | Note |
|---|---|---|
| Medium-Chain Triglyceride (MCT) | ~95% | Highest retention, slight loss due to cyclization/oxidation. |
| Ethanol | <10% | Substantial loss attributed to acetal formation. |
| Propylene Glycol (PG) | <5% | Lowest retention, indicating rapid acetal formation. |
Data adapted from studies on the stability of citral in different flavor solvents, highlighting the reactivity with propylene glycol. perfumerflavorist.com
The molar ratio of citral to propylene glycol is a key parameter in optimizing the yield. A common experimental setup uses a volume ratio of 16 ml of citral to 22 ml of propylene glycol. longdom.org An excess of the glycol is often used to shift the reaction equilibrium in favor of the acetal product.
Catalyst loading directly influences the reaction rate. In studies of analogous acetalization reactions using ion-exchange resin catalysts, it has been demonstrated that increasing the catalyst loading leads to higher conversion rates within a given timeframe. koreascience.kr For example, in the reaction between propylene glycol and acetaldehyde, increasing the catalyst concentration from 10 g/L to 25 g/L resulted in a significant increase in propylene glycol conversion. koreascience.kr However, there is an optimal loading beyond which the increase in conversion becomes negligible or is offset by economic and processing considerations.
Table 2: Influence of Catalyst Loading on Propylene Glycol Conversion
| Catalyst Loading (g/L) | Propylene Glycol Conversion (%) |
|---|---|
| 10 | ~60% |
| 15 | ~75% |
| 20 | ~85% |
| 25 | >90% |
Data derived from studies on the acetalization of propylene glycol with acetaldehyde using a resin catalyst, illustrating the principle of catalyst loading optimization. koreascience.kr
Techniques for Reaction Equilibrium Manipulation (e.g., Azeotropic Water Removal)
The synthesis of this compound from citral and propylene glycol is a reversible acetalization reaction. youtube.com This acid-catalyzed process yields the desired acetal and water as a byproduct. longdom.org To achieve a high yield of the product, the equilibrium of this reaction must be shifted towards the product side. This is accomplished by continuously removing the water as it is formed. longdom.org
A highly effective and commonly employed technique for this purpose is azeotropic distillation. longdom.org An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. In this synthesis, a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene, is added to the reaction mixture. longdom.org
The reaction is typically carried out in a round-bottomed flask fitted with a Dean-Stark apparatus. longdom.org As the mixture is heated (e.g., to 110°C when using toluene), the water-solvent azeotrope boils and the vapors enter the Dean-Stark trap. longdom.org Upon cooling in the condenser, the vapor condenses and collects in the graduated tube of the trap. Due to their immiscibility and density difference, the water and the solvent (toluene or benzene) separate into two distinct layers. The denser water settles at the bottom of the trap, while the lighter solvent overflows and returns to the reaction flask to continue the cycle of water removal. longdom.org This continuous removal of water effectively drives the reaction equilibrium forward, maximizing the conversion of citral to this compound. longdom.org
| Parameter | Description | Source |
| Technique | Azeotropic Distillation | longdom.org |
| Apparatus | Dean-Stark Trap | longdom.org |
| Azeotropic Agents | Toluene, Benzene | longdom.org |
| Purpose | Continuous removal of water byproduct | longdom.org |
| Effect | Shifts reaction equilibrium towards product formation | longdom.org |
Purification and Isolation of this compound
Once the acetalization reaction is complete, a multi-step purification and isolation process is necessary to obtain the pure this compound.
The initial step involves neutralizing the acidic catalyst, which is often an acid like para-toluenesulfonic acid. longdom.orgmorawa.atresearchgate.net This is typically achieved by washing the reaction residue with a basic solution, such as sodium bicarbonate solution, until the mixture is neutralized. longdom.org
Following neutralization, the product is separated from the aqueous layer and any remaining water-soluble impurities through solvent extraction. longdom.org A suitable organic solvent, such as benzene or hexane, is added to the mixture. longdom.org The this compound, being more soluble in the organic phase, is extracted from the aqueous phase. The organic layer is then separated and dried over a drying agent like magnesium sulfate (B86663) (MgSO4) to remove any residual traces of water. longdom.org
After drying, the extraction solvent is removed, commonly by distillation. longdom.org The final and most critical step in obtaining a high-purity product is the distillation of the residual product under reduced pressure (vacuum distillation). longdom.orgresearchgate.net Vacuum distillation is essential because fragrance compounds like citral and its derivatives can be sensitive to high temperatures and may degrade or undergo isomerization if distilled at atmospheric pressure. google.com The process involves collecting different fractions that boil at specific temperature ranges under vacuum. For this compound, fractions have been collected at temperatures between 121-125°C and 64-88°C under vacuum. longdom.org The purity and chemical constitution of the collected fractions are then typically verified using analytical techniques such as Gas Chromatography (GC) and Infrared Spectroscopy (IR). longdom.orgresearchgate.net
| Step | Procedure | Reagents/Solvents | Purpose | Source |
| 1. Neutralization | Washing the reaction residue. | Sodium bicarbonate solution | To remove the acid catalyst. | longdom.org |
| 2. Extraction | Extracting the product from the aqueous phase. | Benzene, Hexane | To separate the product from water-soluble impurities. | longdom.org |
| 3. Drying | Removing residual water from the organic phase. | Magnesium sulfate (MgSO4) | To ensure the product is free of water. | longdom.org |
| 4. Solvent Removal | Distilling off the extraction solvent. | N/A | To isolate the crude product. | longdom.org |
| 5. Final Purification | Distillation under reduced pressure. | N/A | To purify the final product by separating it based on boiling point. | longdom.orgresearchgate.net |
Mechanistic Investigations of Citral Propylene Glycol Acetal Formation
Fundamental Acetalization Reaction Mechanism
The formation of a cyclic acetal (B89532) from an aldehyde (citral) and a diol (propylene glycol) proceeds through a well-established, acid-catalyzed pathway. organicchemistrytutor.comlibretexts.org This reversible reaction involves two main stages: the initial formation of a hemiacetal intermediate, followed by its conversion to the final acetal product through dehydration and cyclization. libretexts.orgstackexchange.com The entire process is an equilibrium, which can be driven toward the product by removing the water formed during the reaction, often through azeotropic distillation. longdom.orglibretexts.orglibretexts.org
The reaction is initiated by the protonation of the carbonyl oxygen of citral (B94496) by an acid catalyst. libretexts.orgyoutube.com This step is critical as it activates the carbonyl group, significantly increasing the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org The alcohol, propylene (B89431) glycol in this case, is a weak nucleophile and would react very slowly with the unactivated carbonyl. libretexts.orglibretexts.org
Once the carbonyl is activated, one of the hydroxyl groups of the propylene glycol molecule performs a nucleophilic attack on the electrophilic carbonyl carbon. libretexts.orgyoutube.com This results in the formation of a protonated hemiacetal. A subsequent deprotonation step, often facilitated by a weak base in the medium (like another alcohol molecule or the conjugate base of the acid catalyst), yields the neutral hemiacetal intermediate. libretexts.orgyoutube.com These initial steps are reversible. stackexchange.com
Table 1: Steps in Hemiacetal Formation
| Step | Description |
|---|---|
| 1. Protonation | The acid catalyst protonates the carbonyl oxygen of citral, increasing the electrophilicity of the carbonyl carbon. libretexts.org |
| 2. Nucleophilic Attack | A hydroxyl group from propylene glycol attacks the activated carbonyl carbon. libretexts.org |
| 3. Deprotonation | A weak base removes a proton from the attacking oxygen, forming the neutral hemiacetal intermediate. libretexts.org |
The hemiacetal intermediate is not the final product. libretexts.org For the reaction to proceed to the acetal, the hydroxyl group of the hemiacetal must be removed. This is achieved through another protonation step, where the acid catalyst protonates the hemiacetal's hydroxyl group, converting it into a good leaving group (water). libretexts.orgyoutube.commasterorganicchemistry.com
The departure of the water molecule is facilitated by the lone pair of electrons on the adjacent ether oxygen, which forms a double bond with the carbon, creating a resonance-stabilized oxonium ion. libretexts.orgyoutube.com This ion is a highly reactive electrophile. youtube.com
The final step is a rapid, intramolecular nucleophilic attack by the second hydroxyl group of the propylene glycol chain on the electrophilic carbon of the oxonium ion. organicchemistrytutor.comyoutube.com This closes the ring, forming the cyclic structure of the acetal. A final deprotonation step regenerates the acid catalyst and yields the neutral Citral Propylene Glycol Acetal product. libretexts.orgyoutube.com
Kinetic Studies of Acetal Formation
Kinetic studies provide insight into the reaction rates and the factors that influence them, which is essential for process optimization.
Kinetic experiments on the formation of aldehyde PG acetals have shown that the reaction of citral with propylene glycol is rapid. nih.gov Research indicates that the conversion of citral to its PG acetal can reach equilibrium within the first day, with a conversion rate of approximately 81% being reported under specific conditions. chemrxiv.org
Table 2: Kinetic Profile of this compound Formation
| Time | Conversion Status | Key Observation |
|---|---|---|
| Initial Mixing | Reaction begins rapidly. nih.gov | The presence of an acid catalyst is essential for a significant reaction rate. libretexts.org |
| < 24 hours | Approaches equilibrium. chemrxiv.org | The majority of the conversion occurs within this timeframe. |
This table represents a qualitative summary of kinetic findings. Actual rates depend on specific conditions such as temperature, catalyst concentration, and water removal.
The acetalization of citral is an acid-catalyzed reaction, and the nature of the acid sites—whether they are Brønsted acids (proton donors) or Lewis acids (electron pair acceptors)—can significantly influence the reaction rate and efficiency. psu.eduresearchgate.net
Brønsted acids, such as para-toluenesulfonic acid, are commonly used for this reaction. longdom.org They function by donating a proton to activate the carbonyl group, as described in the mechanism above. psu.edu Lewis acids can also catalyze the reaction by coordinating to the carbonyl oxygen, thereby increasing the carbon's electrophilicity. nih.gov
Studies on related acetalization reactions suggest that Brønsted acid sites are more active and favorable for the transformation of the intermediate adduct into the final acetal product compared to Lewis acid sites. researchgate.net Research on the synthesis of this compound using a specific solid acid catalyst indicated that Brønsted acidity was the dominant factor in its catalytic activity. researchgate.net The combination of Brønsted and Lewis acids can sometimes create a synergistic effect, enhancing catalytic performance, but for acetalization, strong Brønsted acidity is often the key driver of high reaction rates. researchgate.netnih.gov
Stereochemical Outcomes and Isomerism in Product Formation
The stereochemistry of this compound is complex due to the inherent isomerism of the starting material, citral, and the creation of new stereocenters during the reaction.
Citral naturally exists as a mixture of two geometric isomers (diastereomers):
Geranial (Citral A): The E-isomer, where the aldehyde group is trans to the larger substituent across the C2=C3 double bond.
Neral (B7780846) (Citral B): The Z-isomer, where the aldehyde group is cis to the larger substituent. longdom.org
The reaction of this isomeric mixture with propylene glycol, which is a chiral molecule (unless a racemic mixture is used), leads to the formation of new stereocenters in the product. The acetalization reaction creates a new chiral center at the C2 position of the 1,3-dioxolane (B20135) ring (the original carbonyl carbon). Furthermore, the propylene glycol moiety contains a chiral center at the C4 position (bearing a methyl group). longdom.org
This results in the formation of multiple diastereomers. The reaction of the two citral isomers with racemic propylene glycol can theoretically produce a complex mixture of up to eight stereoisomers (four pairs of enantiomers). Due to this complexity, the product is a mixture of isomers, and analyses often quantify the combined cis- and trans-isomers of the resulting acetal. longdom.orgnih.gov
Table 3: Isomerism in this compound Formation
| Compound | Source of Isomerism | Description |
|---|---|---|
| Citral | Geometric Isomerism (C=C bond) | Exists as a mixture of Geranial (E-isomer) and Neral (Z-isomer). longdom.org |
| Propylene Glycol | Chirality | Exists as (R)- and (S)-enantiomers. |
| This compound | Multiple Stereocenters | Two new asymmetric centers are formed at C2 and C4 of the 1,3-dioxolane ring, leading to multiple diastereomers. longdom.org |
Origin of Isomers from Citral's Geometric Isomerism (Geranial and Neral)
Citral (3,7-dimethylocta-2,6-dienal) does not exist as a single molecular structure but is a collective term for a pair of geometric isomers. wikipedia.orgbris.ac.uk These isomers are distinguished by the orientation of the substituents around the C2=C3 double bond. bris.ac.uk
Geranial (trans-citral or citral A) : This is the E-isomer, where the main carbon chain backbones are on opposite sides of the double bond. wikipedia.orgbris.ac.uk Geranial is noted for its strong, fresh lemon-like scent. bris.ac.uklongdom.org
Neral (cis-citral or citral B) : This is the Z-isomer, with the backbone carbon chains on the same side of the double bond. wikipedia.orgbris.ac.uk Neral possesses a lemon odor that is less intense and sweeter than that of geranial. longdom.org
Natural citral, typically extracted from sources like lemongrass oil, is a mixture of these two isomers. researchgate.netresearchgate.net Consequently, when this isomeric mixture reacts with propylene glycol, the resulting this compound products will also be a mixture. The geometric isomerism of the C2=C3 double bond in the original citral molecule is retained in the final acetal structure. Therefore, the reaction yields both geranial propylene glycol acetal and neral propylene glycol acetal. nih.gov Gas chromatography (GC) analysis of acetal products, such as citral ethylene (B1197577) glycol acetal, has confirmed the presence of distinct peaks corresponding to the cis and trans isomers originating from the starting citral. longdom.org
Formation of Multiple Isomers Due to Asymmetric Centers in the Dioxolane Ring
The reaction between citral and propylene glycol is an acetalization that forms a five-membered ring structure known as a 1,3-dioxolane. foodb.ca This reaction introduces new sources of stereoisomerism, further increasing the number of possible products. nih.gov
The formation of the acetal from an aldehyde and propylene glycol creates two chiral carbons (asymmetric centers) in the resulting dioxolane ring. nih.gov These stereocenters are located at the C2 and C4 positions of the 1,3-dioxolane ring. longdom.orglongdom.org
C2 Position : The original aldehyde carbon of citral becomes a chiral center upon forming the acetal.
C4 Position : The carbon in the propylene glycol molecule that bears the methyl group is also a chiral center.
Because the reaction starts with a mixture of geranial and neral, and the acetalization process itself generates two new asymmetric centers, a complex mixture of diastereomers is formed. longdom.orgnih.gov The reaction of the two geometric isomers of citral with propylene glycol is expected to produce at least four distinct isomers of this compound due to the creation of these two asymmetric centers. longdom.orglongdom.org
Diastereoselective Control in Catalyzed Reactions
The synthesis of this compound is typically an acid-catalyzed reaction. longdom.org This process involves the reaction of citral with propylene glycol in the presence of a catalyst, with the continuous removal of water to drive the equilibrium towards the formation of the acetal. longdom.orglongdom.org
Commonly used catalysts for this reaction include para-toluenesulfonic acid (p-TSA). longdom.orgresearchgate.net The synthesis is often performed in a solvent like toluene (B28343), using a Dean-Stark apparatus to azeotropically remove the water produced during the reaction. longdom.orglongdom.org While the use of catalysts is essential for the reaction to proceed efficiently, detailed studies on achieving high diastereoselective control—preferentially forming one diastereomer over the others—are not extensively reported in the available literature. However, the catalytic conditions can influence the reaction rate and yield. For instance, using a mordenite (B1173385) catalyst (TECHNOSA-H2) has been shown to achieve 50% yields in 20 minutes at mild temperatures. researchgate.net
The reaction is reversible, and the acetal can be hydrolyzed back to the parent aldehyde and propylene glycol, particularly under acidic conditions in the presence of water. nih.gov
Table 1: GC Data for Fractions of this compound
This table presents the percentage composition of major components found in different fractions of this compound after synthesis and vacuum distillation, as determined by Gas Chromatography (GC).
| Fraction | Retention Time (min) | Compound Name | Percentage (%) |
| Fraction 1 | 10.15 | Isomer 1 | 16.51 |
| 10.41 | Isomer 2 | 83.48 | |
| Fraction 2 | 10.15 | Isomer 1 | 18.00 |
| 10.41 | Isomer 2 | 81.99 | |
| Fraction 3 | 10.15 | Isomer 1 | 24.78 |
| 10.41 | Isomer 2 | 75.21 | |
| Data sourced from Shahzadi et al. (2014). longdom.org |
Advanced Characterization Techniques for Citral Propylene Glycol Acetal
Spectroscopic Methods for Molecular Structure Elucidation
Spectroscopy is pivotal in determining the molecular architecture of citral (B94496) propylene (B89431) glycol acetal (B89532). By interacting with electromagnetic radiation, different spectroscopic techniques provide specific details about functional groups, atomic connectivity, and electronic systems within the molecule.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The formation of citral propylene glycol acetal from citral and propylene glycol results in a distinct IR spectrum. The most significant change is the disappearance of the strong carbonyl (C=O) stretching vibration from the parent aldehyde, citral, which is typically observed around 1700 cm⁻¹. The appearance of strong C-O (ether) stretching bands, characteristic of the acetal group, confirms the successful reaction.
The spectrum of this compound is characterized by several key absorption bands. The presence of the carbon-carbon double bonds (C=C) from the original citral backbone is confirmed by stretching vibrations in the 1600-1675 cm⁻¹ region. Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. The formation of the 1,3-dioxolane (B20135) ring introduces strong, characteristic C-O stretching bands, typically found in the 1000-1200 cm⁻¹ range.
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2965-2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |
| 1670 | C=C Stretch | Alkene |
| 1450, 1375 | C-H Bend | Alkyl (CH₃, CH₂) |
| 1128, 1035 | C-O Stretch | Acetal (O-C-O) |
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the connectivity and chemical environment of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon) NMR are used to provide a complete structural assignment of this compound.
In the ¹H NMR spectrum, a characteristic signal for the acetal proton (O-CH-O) appears as a doublet around 4.8-5.2 ppm. The vinyl protons of the citral backbone resonate in the downfield region, typically between 5.0 and 5.5 ppm. The protons of the propylene glycol moiety exhibit distinct signals: the CH₂ and CH protons on the dioxolane ring appear in the 3.5-4.5 ppm range, while the methyl group on the ring shows a doublet around 1.2-1.4 ppm. The various methyl groups on the citral backbone are observed as singlets in the upfield region of 1.6-1.8 ppm.
The ¹³C NMR spectrum confirms the structure by showing a signal for the acetal carbon (O-C H-O) between 95 and 105 ppm. The carbons of the double bonds appear between 120 and 140 ppm. The carbons of the propylene glycol portion of the molecule and the aliphatic carbons of the citral backbone resonate in the upfield region of the spectrum. The absence of a signal in the aldehyde region (~190 ppm) further confirms the formation of the acetal.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Structural Moiety |
|---|---|---|---|
| Acetal CH | ~4.8-5.2 | ~95-105 | O-CH-O of dioxolane ring |
| Vinyl CH | ~5.0-5.5 | ~120-140 | C=CH of citral backbone |
| Ring CH₂ and CH | ~3.5-4.5 | ~65-80 | Propylene glycol unit |
| Ring CH₃ | ~1.2-1.4 | ~15-20 | Propylene glycol unit |
| Backbone CH₃ | ~1.6-1.8 | ~17-26 | Citral backbone |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically identifying conjugated systems known as chromophores. The parent molecule, citral, contains a conjugated system consisting of a carbon-carbon double bond and a carbonyl group (C=C-C=O), which results in a maximum absorption (λmax) at approximately 237 nm.
Upon formation of the acetal, the carbonyl group is eliminated from the conjugated system. The remaining chromophore in this compound is the conjugated diene (C=C-C=C) of the citral backbone. This structural change leads to a shift in the λmax to a shorter wavelength, typically in the range of 220-230 nm, which is characteristic of an acyclic conjugated diene. This hypsochromic shift (shift to a shorter wavelength) is a key piece of evidence confirming the conversion of the aldehyde functional group into an acetal.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of the synthesized this compound. Due to the isomeric nature of the starting materials, the final product is often a complex mixture of isomers.
Gas Chromatography (GC) is the premier technique for analyzing the purity and isomeric composition of volatile compounds like this compound. The starting citral is a mixture of two geometric isomers, geranial (E-isomer) and neral (B7780846) (Z-isomer). Furthermore, the reaction uses racemic propylene glycol, which has a chiral center. This results in the formation of multiple stereoisomers of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the individual isomers and any impurities are separated by the GC column, they enter the mass spectrometer, which acts as a highly specific detector.
The mass spectrometer bombards the molecules with electrons, causing them to ionize and break apart into characteristic fragments. The resulting mass spectrum is a unique fingerprint for a compound, showing its molecular ion peak (which corresponds to the molecular weight of the molecule) and its fragmentation pattern. For this compound (C₁₃H₂₂O₂), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 210. This definitive identification of each separated peak from the GC confirms the structure of the isomers and helps in the unambiguous identification of any impurities present in the sample.
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry provides the capability to measure the mass-to-charge ratio (m/z) of an ion with high precision, enabling the determination of its elemental composition. This is crucial for distinguishing between isomers and identifying unknown compounds. Furthermore, by inducing fragmentation of the ionized molecule, HRMS allows for the elucidation of its chemical structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermolabile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
Molecular Mass Determination:
For this compound (C13H22O2), the theoretical exact mass of the neutral molecule is 210.16198 u. In positive-ion mode ESI-MS, the compound is expected to be detected primarily as a protonated molecule [M+H]+ or as an adduct with sodium [M+Na]+ or potassium [M+K]+. High-resolution analysis would yield the following accurate masses for these ions:
| Ion Species | Chemical Formula | Theoretical Exact Mass (u) |
| [M+H]+ | C13H23O2+ | 211.16926 |
| [M+Na]+ | C13H22O2Na+ | 233.15120 |
| [M+K]+ | C13H22O2K+ | 249.12514 |
The high mass accuracy of HRMS allows for the confident assignment of the elemental composition from the measured m/z value, confirming the identity of the compound.
Fragmentation Analysis:
Upon collision-induced dissociation (CID), the protonated molecule [M+H]+ is expected to undergo characteristic fragmentation pathways. Key fragmentation mechanisms for acetals often involve the cleavage of the C-O bonds within the dioxolane ring and subsequent rearrangements. Expected fragmentation pathways for protonated this compound would likely include:
Loss of propylene glycol: A neutral loss of the propylene glycol moiety (C3H8O2, 76.05243 u) would result in a fragment ion corresponding to the protonated citral moiety.
Cleavage of the dioxolane ring: Fragmentation of the acetal ring can lead to the formation of various smaller ions, providing information about the structure of the propylene glycol unit.
Fragmentation of the citral backbone: The terpene chain itself can undergo fragmentation, particularly at the double bonds, leading to characteristic losses of isoprene (B109036) units or other neutral fragments.
A hypothetical fragmentation table for [C13H23O2]+ is presented below:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (u) | Proposed Structure of Neutral Loss |
| 211.16926 | 135.11683 | 76.05243 | Propylene glycol (C3H8O2) |
| 211.16926 | 153.12740 | 58.04187 | Acetone (C3H6O) from terpene backbone |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI is another soft ionization technique, typically used for the analysis of large, non-volatile molecules. The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, primarily as singly charged ions. While less common for small, volatile molecules like this compound, MALDI-MS can still be a valuable tool, particularly for complex mixtures or when derivatization is employed.
Molecular Mass and Fragmentation Analysis:
In a MALDI-TOF (Time-of-Flight) mass spectrometer, the primary ion observed for this compound would likely be the sodiated adduct [M+Na]+ or the potassiated adduct [M+K]+, due to the common presence of alkali metal salts. The high resolution of modern TOF analyzers allows for accurate mass determination, similar to ESI-MS.
Fragmentation in MALDI, known as post-source decay (PSD), can occur but is generally less controlled than in ESI-MS/MS. The fragmentation patterns would be expected to be similar to those observed in ESI-MS, with cleavages in the acetal ring and the terpene backbone being prominent.
| Ion Species | Chemical Formula | Theoretical Exact Mass (u) |
| [M+Na]+ | C13H22O2Na+ | 233.15120 |
| [M+K]+ | C13H22O2K+ | 249.12514 |
The selection of an appropriate matrix is critical for successful MALDI analysis. For a molecule like this compound, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be suitable choices.
High-resolution mass spectrometry, through the techniques of ESI-MS and MALDI-MS, provides a robust platform for the comprehensive characterization of this compound. The ability to determine accurate molecular mass confirms the elemental composition, while detailed fragmentation analysis offers definitive structural elucidation. These advanced analytical methods are indispensable for quality control and in-depth research of this important fragrance compound.
Chemical Stability and Degradation Pathways of Citral Propylene Glycol Acetal
Hydrolytic Stability Studies in Aqueous Environments
Acetal (B89532) hydrolysis is a reversible, acid-catalyzed process that yields the parent aldehyde and alcohol. youtube.com In the case of citral (B94496) propylene (B89431) glycol acetal, this reaction regenerates citral and propylene glycol. The stability of the acetal is highly dependent on the pH of the aqueous environment.
Under neutral and alkaline conditions, acetals are generally stable. masterorganicchemistry.comresearchgate.net However, in the presence of acid, the equilibrium shifts, favoring the hydrolysis of the acetal. masterorganicchemistry.com Studies have shown that acidic conditions and heat promote the conversion of the acetal back to its corresponding aldehyde. perfumerflavorist.com
Research on the regeneration of citral from its propylene glycol acetal under mild acidic conditions revealed the formation of a 1:1 equilibrium mixture with the generated citral. perfumerflavorist.com This indicates that under these specific conditions, only about 50% of the acetal is hydrolyzed back to free citral. perfumerflavorist.com This equilibrium demonstrates a degree of resistance to complete hydrolysis compared to other acetals. perfumerflavorist.com
In studies simulating physiological aqueous solutions, propylene glycol acetals have demonstrated significant stability, with half-lives exceeding 36 hours. nih.gov While data for citral propylene glycol acetal specifically was not determined due to solubility issues, related flavor aldehyde PG acetals were evaluated, showing considerable stability. nih.gov
The table below presents the hydrolytic half-lives of analogous propylene glycol acetals in an aqueous solution (D₂O), illustrating their general stability under physiological conditions.
| Compound | Half-life (hours) |
| Vanillin Propylene Glycol Acetal | 34–39 |
| Benzaldehyde Propylene Glycol Acetal | 44 |
| Ethylvanillin Propylene Glycol Acetal | 70 |
| Data sourced from Erythropel et al. (2018) nih.gov |
This inherent stability in aqueous environments, particularly around neutral pH, underscores the utility of this compound in preserving the citral moiety from premature degradation.
Oxidative Degradation Mechanisms Under Various Conditions
A primary advantage of converting aldehydes to acetals is the enhanced stability against oxidation. semanticscholar.orgresearchgate.net The parent compound, citral, is an α,β-unsaturated aldehyde known to be susceptible to oxidative degradation, readily oxidizing in the air, which can lead to discoloration and the formation of off-flavors. perfumerflavorist.comperfumerflavorist.comqinmuchem.com The acetal structure protects the reactive aldehyde group, significantly increasing its resistance to oxidative processes. semanticscholar.org
While direct studies on the oxidative degradation of this compound are limited, its degradation would likely proceed through two main pathways: attack on the carbon-carbon double bonds of the original citral structure or degradation of the propylene glycol moiety. The slight decline in the concentration of this compound observed in some long-term studies suggests that it may undergo further reactions over time. perfumerflavorist.comnih.gov
The oxidative degradation of glycols, such as propylene glycol and triethylene glycol, has been studied and can serve as a model. These processes can lead to the formation of various byproducts, including smaller glycols, organic acids (like formic and acetic acid), and aldehydes (such as formaldehyde (B43269) and acetaldehyde). researchgate.netntnu.no Therefore, under harsh oxidative conditions, the propylene glycol portion of the acetal could potentially degrade into similar smaller, oxygenated molecules.
Photolytic Degradation Processes and Environmental Fate
Citral is known to be highly unstable when exposed to ultraviolet (UV) radiation, which is a significant drawback for its use in products exposed to sunlight. researchgate.netresearchgate.netlongdom.org The formation of this compound serves to mitigate this instability, protecting the molecule from photolytic degradation. researchgate.net Studies monitoring the formation of the acetal in both daylight and dark conditions found no significant difference, indicating the acetalization reaction itself is not notably photosensitive. nih.gov
Regarding its environmental fate, the propylene glycol component of the molecule is a key factor. Propylene glycol substances are not expected to persist in the environment. nih.gov In the atmosphere, they exhibit short lifetimes, estimated to be between 7 and 11 hours, due to rapid reactions with photochemically-generated hydroxyl radicals. nih.gov This reactivity, combined with their low potential to volatilize from water, suggests a low potential for long-range atmospheric transport. nih.gov Furthermore, propylene glycols are readily biodegradable in both aquatic and terrestrial environments. nih.gov
Thermal Stability and Decomposition Profile Analysis
The thermal stability of a compound is indicated by its physical properties, such as boiling point and flash point. This compound has a high boiling point, reported to be between 265-266 °C, and a flash point of approximately 118 °C. thegoodscentscompany.comechemi.com These values suggest good thermal stability under normal processing and storage conditions.
A detailed analysis of thermal decomposition is typically performed using Thermogravimetric Analysis (TGA). eltra.com This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA profile for this compound would reveal the onset temperature of decomposition and the pattern of mass loss, providing precise data on its thermal limits. While moderate heat can facilitate hydrolysis, especially in acidic environments, the compound itself is structurally stable at elevated temperatures in the absence of reactive agents. researchgate.net Studies on the thermal decomposition of propylene glycol have been conducted, providing insight into the potential breakdown of that portion of the acetal at very high temperatures. figshare.com
Comparative Stability with Precursor Aldehydes and Analogous Acetal Derivatives
The stability of this compound is best understood when compared to its precursor, citral, and to other related acetals. Citral is notably unstable, being susceptible to degradation from acid, alkali, oxidation, and UV light. perfumerflavorist.comperfumerflavorist.comlongdom.org The conversion to its propylene glycol acetal form provides a significant improvement in stability across all these conditions. semanticscholar.orgresearchgate.net
However, not all acetals exhibit the same degree of stability. For instance, studies comparing the hydrolysis of different citral acetals found that citral dimethyl acetal hydrolyzes to regenerate free citral to an extent of 85% under certain acidic conditions. perfumerflavorist.com In contrast, this compound only reached a 1:1 equilibrium with citral, indicating a 50% recovery. perfumerflavorist.com This suggests that the cyclic propylene glycol acetal is more resistant to hydrolysis than the acyclic dimethyl acetal.
The table below summarizes the comparative stability of citral versus its propylene glycol acetal derivative.
| Condition | Citral (Precursor Aldehyde) | This compound |
| Hydrolytic Stability | Unstable in acidic aqueous systems. perfumerflavorist.com | Stable at neutral/alkaline pH; forms a 1:1 equilibrium with citral under mild acid conditions. researchgate.netperfumerflavorist.com |
| Oxidative Stability | Easily oxidized in air. qinmuchem.com | Significantly more stable against oxidation. semanticscholar.orgresearchgate.net |
| Photolytic Stability | Unstable to UV exposure. researchgate.netresearchgate.net | More stable against photolytic degradation. researchgate.net |
The enhanced stability of this compound makes it a valuable compound in the flavor and fragrance industry, allowing for the incorporation of the characteristic lemon scent of citral into a wider range of product formulations where the parent aldehyde would rapidly degrade. researchgate.net
Structure Activity Relationships in Citral Propylene Glycol Acetal Chemistry
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Functionality
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the properties and activities of chemicals based on their molecular structures. For fragrance ingredients like citral (B94496) propylene (B89431) glycol acetal (B89532), QSAR models are primarily employed to assess safety and predict sensory properties such as odor intensity. These models establish a mathematical correlation between the chemical structure and a specific endpoint, such as a biological activity or a physical property.
The development of a QSAR model involves several key steps, starting with the compilation of a dataset of molecules with known activities. For these molecules, a variety of molecular descriptors are calculated. These descriptors are numerical representations of different aspects of the molecular structure and can be categorized as follows:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the 3D arrangement of the atoms.
Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distributions and orbital energies.
Physicochemical descriptors: These include properties like hydrophobicity (often represented by logP), which is a crucial factor in how a molecule interacts with biological systems.
For citral propylene glycol acetal, a key physicochemical property is its estimated octanol-water partition coefficient (logP (o/w)) of 4.126, indicating its lipophilic nature. This value, along with other calculated descriptors, can be used as an input for QSAR models.
Once the descriptors are calculated, statistical methods are used to build a model that can predict the activity of new, untested molecules. In the context of fragrance ingredients, QSAR models can be used to predict endpoints such as skin sensitization, genotoxicity, and aquatic toxicity, thus reducing the need for extensive animal testing.
| Descriptor Type | Examples | Relevance to this compound |
| Physicochemical | logP (o/w), Water Solubility | The estimated logP of 4.126 suggests how the molecule might partition between fatty and aqueous environments. |
| Topological | Molecular Connectivity Indices | Describes the branching and size of the molecule's carbon skeleton. |
| Geometrical | Molecular Surface Area, Volume | Relates to how the molecule fits into biological receptors, which is important for its odor profile and biological activity. |
| Electronic | Dipole Moment, Partial Charges | Influences intermolecular interactions and the reactivity of the molecule. |
Influence of Molecular Isomerism on Chemical Reactivity and Stability
Citral itself is a mixture of two geometric isomers: geranial (the E-isomer) and neral (B7780846) (the Z-isomer). The reaction of citral with propylene glycol to form this compound introduces two new chiral centers at the C2 and C4 positions of the newly formed 1,3-dioxolane (B20135) ring. This results in the potential for multiple stereoisomers, including diastereomers (cis and trans isomers) and enantiomers.
The spatial arrangement of the substituents on the dioxolane ring significantly influences the molecule's reactivity and stability. In general, for substituted 1,3-dioxolanes and related cyclic acetals, the trans-isomer is often more thermodynamically stable than the cis-isomer due to reduced steric strain between the substituents. In the case of this compound, the bulky 2,6-dimethylhepta-1,5-dien-1-yl group at the C2 position and the methyl group at the C4 position will have different spatial interactions in the cis and trans configurations.
The reactivity of these isomers can also differ. For instance, the rate of acid-catalyzed hydrolysis, which is the reverse of the formation reaction, can be influenced by the stereochemistry of the acetal. The accessibility of the acetal oxygen atoms to protons can be affected by the orientation of the substituents, potentially leading to different hydrolysis rates for the cis and trans isomers. Studies on similar 2,4-disubstituted-1,3-dioxolanes have shown that the stereochemistry can influence reaction pathways and product distributions in subsequent chemical transformations.
The formation of this compound is a reversible reaction. While the acetal is more stable under alkaline conditions, it can undergo hydrolysis back to citral and propylene glycol in acidic aqueous environments. The stability of the acetal is an important factor in its application, as premature hydrolysis could lead to the release of the more volatile and less stable citral.
| Isomer Type | Description | Influence on Properties |
| Geometric Isomers (of citral) | cis (neral) and trans (geranial) isomers based on the arrangement around the C2=C3 double bond. | The different shapes of neral and geranial can lead to different reaction kinetics during acetal formation. |
| Stereoisomers (of the acetal) | cis and trans diastereomers based on the relative orientation of the substituents on the dioxolane ring. | The trans-isomer is generally more stable due to lower steric hindrance. Reactivity, such as the rate of hydrolysis, can also differ between isomers. |
Investigation of Substituent Effects on Dioxolane Ring Conformation and Reactivity
The conformation of the 1,3-dioxolane ring in this compound is influenced by the nature of its substituents: the 2,6-dimethylhepta-1,5-dien-1-yl group at the C2 position and the methyl group at the C4 position. The five-membered dioxolane ring is not planar and adopts an "envelope" or "twist" conformation to minimize torsional strain.
The substituents prefer to occupy positions that minimize steric interactions. For the C4-methyl group, an equatorial-like position is generally favored to reduce steric clash with the rest of the ring. The large alkenyl substituent at C2 also has a significant impact on the ring's preferred conformation. The conformational preferences of the ring, in turn, affect its reactivity. For example, the approach of a reagent to the acetal can be sterically hindered by one of the substituents, leading to stereoselective reactions.
The electronic effects of the substituents also play a role. The oxygen atoms in the dioxolane ring can donate electron density to the C2 carbon, which can influence the reactivity of the nearby double bonds in the 2,6-dimethylhepta-1,5-dien-1-yl group. Conversely, the electronic properties of this large substituent can affect the stability of the acetal linkage.
| Substituent | Position on Dioxolane Ring | Effect on Conformation and Reactivity |
| 2,6-dimethylhepta-1,5-dien-1-yl | C2 | Its large size influences the preferred conformation of the ring to minimize steric interactions. Its electronic properties can affect the stability of the acetal. |
| Methyl | C4 | Generally prefers an equatorial-like position to reduce steric strain, influencing the overall shape and stability of the molecule. |
Catalyst Shape Selectivity in Isomeric Conversion and Formation
The formation of this compound from citral and propylene glycol is typically catalyzed by an acid. However, the use of shape-selective catalysts, such as zeolites, could potentially control the isomeric ratio of the product. Shape-selective catalysis occurs when the pore structure of a catalyst is of a similar size to the reactant, product, or transition state molecules, leading to selectivity based on molecular shape and size.
There are two main types of shape selectivity that could be relevant to the synthesis of this compound:
Reactant Selectivity: If the pores of a catalyst are large enough to admit one of the citral isomers (neral or geranial) but not the other, the reaction could be selective for the formation of the acetal from the admitted isomer.
Product Selectivity: If the pores of the catalyst allow the formation of one of the acetal stereoisomers (e.g., the more compact cis-isomer) but hinder the formation or diffusion of another (e.g., the bulkier trans-isomer), the product mixture would be enriched in the favored isomer.
Transition-State Selectivity: The catalyst's pores might stabilize the transition state leading to one isomer over the transition state for another, thereby directing the reaction towards the product with the more spatially accommodated transition state.
| Catalyst Type | Principle of Selectivity | Potential Application to this compound Synthesis |
| Zeolites (e.g., HZSM-5) | The well-defined pore structure can differentiate between molecules based on their size and shape. | Could potentially favor the formation of a specific stereoisomer (cis or trans) that fits better within the catalyst's pores. |
| Chiral Phosphoric Acids | Can create a chiral environment that favors the formation of one enantiomer or diastereomer over another. | Could be used to achieve asymmetric synthesis of a specific stereoisomer of the acetal. |
| Montmorillonite K10 Clay | A solid acid catalyst with a layered structure that can provide acidic sites for the reaction. | While not strictly shape-selective in the same way as zeolites, it can be an effective catalyst for acetal formation. |
Chemical Applications and Utility of Citral Propylene Glycol Acetal
Role as a Chemical Intermediate in Multistep Organic Synthesis
The structural features of citral (B94496) propylene (B89431) glycol acetal (B89532) make it a valuable intermediate in the synthesis of other complex molecules. Its primary role in this context is to protect the inherent reactivity of the aldehyde functional group found in its parent compound, citral.
In organic synthesis, it is often necessary to protect a reactive functional group within a molecule to prevent it from participating in a chemical reaction intended for another part of the molecule. The aldehyde group in citral is susceptible to oxidation, reduction, and other nucleophilic attacks. The conversion of citral to citral propylene glycol acetal effectively masks this reactivity. ufl.edu The formation of the 1,3-dioxolane (B20135) ring is a common strategy for protecting aldehydes and ketones. semanticscholar.orgfoodb.ca This acetal linkage is stable under neutral or basic conditions, allowing chemists to perform various transformations on the rest of the molecule, such as modifications to the carbon-carbon double bonds. Once the desired synthetic steps are completed, the protective acetal group can be removed through hydrolysis under acidic conditions, regenerating the original aldehyde functionality.
Citral itself is a crucial starting material for the synthesis of a variety of important chemicals, including ionones and methyl ionones (used in perfumery) and vitamins A and E. longdom.orglongdom.org Citral acetals, including this compound, are also recognized as significant intermediates for the production of flavors and fragrances. semanticscholar.orgresearchgate.net By protecting the aldehyde group as an acetal, the rest of the citral molecule can be selectively modified. This protected intermediate can then be used in subsequent steps to build more complex molecular architectures. After the core structure is assembled, the deprotection of the acetal reveals the aldehyde, which can then participate in final-step reactions to yield the target advanced chemical entity.
Formulation Chemistry and Material Science Applications
Beyond its role in synthesis, this compound is directly incorporated into various commercial formulations, where its chemical stability and sensory properties are highly valued.
A primary application of this compound is in the fragrance industry. researchgate.netmorawa.at The parent compound, citral, possesses a strong, fresh lemon-like aroma but is highly unstable and volatile, degrading when exposed to air, sunlight, and alkaline conditions, which makes it difficult to sustain its scent in products. longdom.orgsemanticscholar.orglongdom.orgresearchgate.net The conversion of citral to its propylene glycol acetal derivative significantly enhances its stability. semanticscholar.org While this compound itself has a weaker, greener aroma compared to the potent lemon scent of citral, its stability makes it an excellent component for preserving a citrus character in perfumery. longdom.orglongdom.org Unlike other derivatives such as citral dimethyl acetal or citral diethyl acetal, which may produce different, non-lemon-like aromas, the propylene glycol acetal serves as a more stable precursor that helps fortify and prolong the desired citrus effect in a final fragrance formulation. longdom.orgsemanticscholar.orglongdom.orgresearchgate.netthegoodscentscompany.comthegoodscentscompany.com Usage levels in fragrance concentrates can be up to 5.0%. thegoodscentscompany.comfragranceu.com
This compound has been identified as a component in advanced malodor reduction compositions. google.comgoogle.comgoogleapis.comgoogleapis.comgoogle.com These technologies are designed to neutralize unpleasant odors rather than simply masking them with a stronger fragrance. googleapis.comjustia.com The mechanism involves blocking the access of malodorous molecules to human sensory cells, which prevents their perception while leaving the cells available to detect more desirable scents. googleapis.comjustia.com This compound is listed as an ingredient in malodor-reducing formulations intended for a wide array of consumer products, including air fresheners, laundry detergents, fabric enhancers, and surface cleaners. google.com Its inclusion in these patented technologies highlights its utility in creating a broader range of effective malodor control solutions. googleapis.comjustia.com
While the direct application of this compound as a bio-plasticizer is not widely documented, related acetal compounds demonstrate the potential of this chemical class in material science. For instance, para-methane-3,8-diol citronellal (B1669106) acetal, an acetal synthesized from compounds extracted from Eucalyptus citriodora, has been proposed for use as a bio-plasticizer for cosmetic applications. semanticscholar.org This example illustrates that the acetal functional group can be incorporated into molecules designed to improve the flexibility and durability of materials, suggesting a potential area for future exploration for this compound and similar structures.
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| 5-hydroxymethyl furfural (B47365) acetal |
| Benzyl benzoate |
| Citral |
| Citral diethyl acetal |
| Citral dimethyl acetal |
| Citral ethylene (B1197577) glycol acetal |
| This compound |
| Citronellal |
| Diethyl phthalate |
| Ethanol |
| Ethylene glycol |
| Geranial |
| Glycerol (B35011) |
| Ionones |
| Methyl ionones |
| Myrcene |
| Neral (B7780846) |
| Para toluene (B28343) sulphonic acid |
| para-methane-3,8-diol |
| para-methane-3,8-diol citronellal acetal |
| Propylene glycol |
| Sodium bicarbonate |
| Toluene |
| Vitamin A |
Potential in Fuel Additive Development (exemplified by related acetals)
The exploration of acetals as fuel additives has gained significant traction, particularly those derived from renewable resources like glycerol, which shares structural similarities with propylene glycol. These glycerol-derived acetals, often referred to as solketals, serve as valuable examples of the potential utility of compounds like this compound in the fuel industry. The primary drivers for this interest are the enhancement of fuel properties and the reduction of harmful emissions.
The synthesis of these fuel additives typically involves the acid-catalyzed reaction of a polyol (like glycerol or propylene glycol) with an aldehyde or ketone. The resulting acetals, when blended with diesel or biodiesel, have been shown to improve several key fuel parameters. For instance, the addition of glycerol acetals can lead to a reduction in viscosity and an increase in the octane (B31449) or cetane number, which are crucial for engine performance and efficiency. Furthermore, as oxygenated additives, they can promote more complete combustion, leading to a significant reduction in particulate matter, carbon monoxide, and other regulated emissions.
Research into various glycerol acetals has demonstrated their capability to improve the cold flow properties of biodiesel, such as the pour point, which is a critical factor for fuel performance in colder climates. For example, the addition of 5 vol.% of an acetal derived from butanal and glycerol to animal fat biodiesel was found to lower the pour point temperature by 5°C. While some acetals, like (2,2-dimethyl-1,3-dioxolan-4-yl)methyl acetate, did not negatively impact cold properties, they offered improvements in viscosity and oxidative stability.
The table below summarizes the effects of different glycerol-derived acetals on fuel properties, illustrating the potential benefits that could be investigated for this compound.
| Acetal Additive | Base Fuel | Observed Effects on Fuel Properties |
| Solketal (from glycerol and acetone) | Diesel/Biodiesel | Improves cold flow properties, reduces gum formation, enhances oxidation stability, increases octane number. |
| Glycerol Formal (from glycerol and formaldehyde) | Diesel/Biodiesel | Comprises a mixture of five- and six-membered cyclic isomers, contributes to improved fuel properties. |
| (2,2-dimethyl-1,3-dioxolan-4-yl)methyl acetate | Biodiesel | Improves viscosity and oxidative stability. |
| Acetal from butanal and glycerol | Animal Fat Biodiesel | Reduces pour point temperature. |
These examples with glycerol acetals strongly suggest that this compound, with its own unique chemical structure, could offer similar or novel benefits as a fuel additive. Further research would be necessary to evaluate its specific impact on fuel properties and emission profiles.
Modulation of Volatile Organic Compound Release Characteristics through Acetalization
Acetalization is a significant chemical strategy for modulating the release of volatile organic compounds (VOCs), a principle of particular importance in the fragrance and flavor industries. The inherent volatility of many fragrance compounds, such as citral, leads to a rapid dissipation of their characteristic scent. By converting these volatile aldehydes and ketones into less volatile acetals, their release can be controlled and sustained over a longer period. This concept is often referred to as a "pro-fragrance" approach, where the non-volatile acetal acts as a precursor that releases the active, volatile fragrance molecule under specific conditions.
The primary mechanism for the release of the VOC from its acetal form is hydrolysis. In the presence of moisture, the acetal linkage can be cleaved, regenerating the original aldehyde or ketone and the alcohol. This process can be triggered by environmental factors such as humidity in the air or perspiration on the skin. The rate of this hydrolysis, and therefore the release of the fragrance, can be influenced by the structure of the acetal and the ambient conditions.
For instance, research on pyridoxal (B1214274) acetal salts has demonstrated a water-triggered, slow-release mechanism for various volatile alcohols. The rate of release was found to be dependent on the concentration of water, with higher water concentrations leading to faster cleavage of the acetal. This controlled release transforms a transient scent into a long-lasting fragrance experience.
The benefits of acetalization for controlling VOC release include:
Increased Longevity: By converting a volatile compound into a less volatile acetal, the fragrance's presence is prolonged.
Stability: Aldehydes, in particular, can be unstable and prone to oxidation. Acetal formation protects the carbonyl group, enhancing the chemical stability of the fragrance ingredient.
Triggered Release: The release of the fragrance can be initiated by specific triggers, most commonly the presence of water or a change in pH.
A study on flavor aldehydes in e-cigarette liquids found that they readily react with propylene glycol to form acetals, including this compound. This spontaneous formation highlights the thermodynamic favorability of the reaction and the stability of the resulting acetal. While this study focused on toxicology, it underscores the principle of acetal formation from a volatile aldehyde and a glycol. In the context of fragrances, this reversible reaction is harnessed to control the release of the scent.
The table below illustrates the principle of modulated VOC release through acetalization.
| Pro-Fragrance (Acetal) | Volatile Compound Released | Release Trigger | Benefit |
| This compound | Citral | Hydrolysis (Moisture) | Sustained lemon-like fragrance, increased stability of citral. |
| Pyridoxal Acetal Salts | Volatile Alcohols (e.g., ethanol, geraniol) | Hydrolysis (Moisture) | Slow and controlled release of the alcohol scent. |
| Acetal-based Pro-fragrances | Various Aldehydes and Ketones | Hydrolysis, pH change, enzymatic action | Extended scent perception, protection of the fragrance molecule. |
Advancements in Chemical Engineering Processes Utilizing Acetal Chemistry
The industrial production of acetals, including this compound, has benefited significantly from advancements in chemical engineering, particularly in the areas of catalysis and process intensification. These developments aim to improve reaction efficiency, reduce environmental impact, and lower production costs.
A key innovation in acetal synthesis is the implementation of reactive distillation (RD) . This process integrates the chemical reaction and the distillation-based separation of products and reactants into a single unit. In the context of acetalization, which is typically an equilibrium-limited reaction, the continuous removal of water (a byproduct) from the reaction zone via distillation shifts the equilibrium towards the formation of the acetal product. This leads to higher conversion rates and product yields compared to conventional batch reactors. The use of reactive distillation for acetal production has been shown to be a cost-effective and energy-saving approach.
The development of novel catalytic systems has also been a major area of advancement. While traditional acetal synthesis often relies on homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid, these can be corrosive and difficult to separate from the product mixture. Modern chemical engineering focuses on the use of heterogeneous catalysts , which are in a different phase from the reactants and can be easily recovered and reused. Examples of heterogeneous catalysts investigated for acetal synthesis include:
Ion-exchange resins
Zeolites
Heteropolyacids
Mesoporous polymers
Functionalized silica (B1680970) nanoparticles
These solid acid catalysts offer several advantages, including reduced corrosion, simplified product purification, and the potential for use in continuous flow reactors.
Furthermore, there is a growing emphasis on green chemistry principles in acetal production. This includes the use of environmentally benign solvents and catalysts, as well as solvent-free reaction conditions. Research has explored the use of catalysts like natural kaolin (B608303) and the application of microwave-assisted heating to accelerate the reaction and reduce energy consumption.
The table below summarizes some of the key advancements in chemical engineering processes for acetal synthesis.
| Process Advancement | Description | Key Advantages |
| Reactive Distillation (RD) | Integration of reaction and separation in a single column. Water is continuously removed, driving the reaction to completion. | Higher conversion and yield, reduced capital and operating costs, energy savings, surpasses equilibrium limitations. |
| Heterogeneous Catalysis | Use of solid acid catalysts (e.g., zeolites, resins) that are easily separated from the reaction mixture. | Simplified purification, catalyst reusability, reduced corrosion, suitable for continuous processes. |
| Green Catalysis and Solvents | Employment of environmentally friendly catalysts (e.g., natural clays) and reduction or elimination of hazardous solvents. | Reduced environmental impact, increased safety, potential for lower costs. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to provide rapid and uniform heating of the reaction mixture. | Shorter reaction times, increased reaction rates, potential for improved yields. |
These advancements in chemical engineering are crucial for the efficient, sustainable, and economical production of this compound and other valuable acetals for various industrial applications.
Q & A
Q. What are the standard methodologies for synthesizing citral propylene glycol acetal (CPGA) in academic research?
CPGA synthesis typically involves acid-catalyzed acetalization of citral (a monoterpene aldehyde) with propylene glycol. A common protocol includes:
- Reacting citral and propylene glycol in toluene under Dean-Stark distillation to remove water, with para-toluenesulfonic acid (p-TsOH) as a catalyst .
- Neutralizing residual acid with sodium bicarbonate, followed by solvent evaporation and vacuum distillation to isolate CPGA .
- Yield optimization depends on reaction time, temperature (e.g., 110°C), and molar ratios of reactants .
Q. How does catalyst selection impact CPGA synthesis efficiency and product purity?
- Homogeneous acids (e.g., p-TsOH, sulfuric acid) offer high yields (74–87%) but require post-reaction neutralization due to corrosivity .
- Heterogeneous catalysts (e.g., mordenite zeolites, ionic liquids) reduce corrosion risks and improve sustainability. For example, Brønsted acidic ionic liquids achieve >99% conversion in related acetal syntheses .
- Catalyst choice affects isomer distribution, as citral’s cis/trans geometry generates multiple CPGA stereoisers .
Q. What analytical techniques are critical for characterizing CPGA and its isomers?
- Gas Chromatography (GC): Resolves CPGA isomers (e.g., 55.4% in Fraction 1 vs. 31.2% in Fraction 2) and quantifies residual citral .
- Infrared Spectroscopy (IR): Confirms acetal formation via C-O-C stretching (1,080–1,140 cm⁻¹) and loss of aldehyde C=O peaks .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies stereoisomerism and purity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize CPGA isomer complexity?
- Controlled Temperature: Lower temperatures (e.g., 60–80°C) reduce side reactions but prolong reaction time .
- Solvent Selection: Toluene’s azeotropic properties enhance water removal, favoring acetalization over citral degradation .
- Catalyst Screening: Ionic liquids (e.g., [IL-SO3H][CF3SO3]) improve selectivity (87.5% in 5-HMF acetal synthesis) and reduce isomerization .
Q. What are the key challenges in analyzing CPGA stability under varying storage or application conditions?
- Hydrolysis Risk: CPGA reversibly hydrolyzes to citral and propylene glycol in acidic/aqueous environments. Stability studies require pH-controlled assays and accelerated aging tests .
- Thermal Degradation: Thermogravimetric analysis (TGA) and GC-MS can track decomposition products (e.g., citral oxidation derivatives) at elevated temperatures .
Q. How do CPGA’s toxicological properties influence its suitability for consumer applications?
- In Vivo Studies: A 13-week subchronic toxicity study in F344 rats showed no adverse effects at 110 mg/kg/day, suggesting low acute toxicity .
- Reactivity in E-Liquids: CPGA forms adducts with propylene glycol in e-cigarette matrices, necessitating aerosol-phase analysis to assess inhalation risks .
Q. What sustainable alternatives exist for traditional CPGA synthesis catalysts?
- Natural Zeolites: Mordenite-derived catalysts (e.g., TECHNOSA-H2) enable CPGA synthesis from biomass-derived citral with minimal waste .
- Enzymatic Catalysis: Lipases or esterases (under investigation for similar acetals) could offer solvent-free, low-energy pathways .
Data Contradictions and Open Research Gaps
Q. Why do reported CPGA isomer ratios vary across studies, and how can this be resolved?
- Inconsistent Reaction Conditions: Varied catalyst loading, solvent purity, and distillation efficiency (e.g., 55.4% vs. 31.2% CPGA in GC fractions) .
- Resolution: Standardized protocols for isomer quantification (e.g., chiral GC columns) and reporting of reaction parameters are critical .
Q. What methodological advancements are needed to improve CPGA yield and scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
